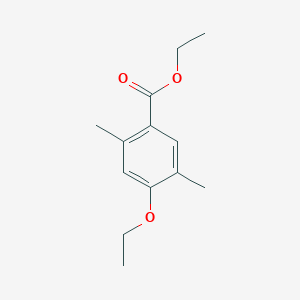

Ethyl 4-ethoxy-2,5-dimethylbenzoate

Beschreibung

Ethyl 4-ethoxy-2,5-dimethylbenzoate is an aromatic ester characterized by a benzene ring substituted with an ethoxy group at the 4-position, methyl groups at the 2- and 5-positions, and an ethyl ester moiety at the 1-position. This compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the ethoxy and ester groups, and steric hindrance from the methyl substituents.

Eigenschaften

Molekularformel |

C13H18O3 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 4-ethoxy-2,5-dimethylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-12-8-9(3)11(7-10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

WWSBGBPSGUDQBE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1C)C(=O)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2,5-dimethylbenzoate typically involves the esterification of 4-ethoxy-2,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 4-ethoxy-2,5-dimethylbenzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time.

Types of Reactions:

Oxidation: Ethyl 4-ethoxy-2,5-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The ethoxy and methyl groups on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 4-ethoxy-2,5-dimethylbenzoic acid.

Reduction: Formation of 4-ethoxy-2,5-dimethylbenzyl alcohol.

Substitution: Formation of halogenated derivatives such as 4-ethoxy-2,5-dimethylbromobenzene.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethoxy-2,5-dimethylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

Industry: It is used in the production of dyes, fragrances, and polymers due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of ethyl 4-ethoxy-2,5-dimethylbenzoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methoxy-3,5-dimethylbenzoate

Structural Differences :

- Substituent positions : Methyl groups at 3- and 5-positions vs. 2- and 5-positions in the target compound.

- Alkoxy group : Methoxy (OCH₃) at the 4-position vs. ethoxy (OCH₂CH₃).

Property Implications :

- Steric effects : The 3,5-dimethyl configuration creates symmetrical hindrance, possibly reducing reactivity in electrophilic substitutions compared to the asymmetrical 2,5-dimethyl arrangement in the target compound.

- Synthetic routes : Both compounds likely employ similar esterification and alkylation strategies, though reagent choice (e.g., methyl vs. ethyl halides) differs .

4-Ethoxy-2,8-dimethylquinoline Derivatives

Structural Differences :

- Core structure: Quinoline (a heterocyclic aromatic system) vs. benzoate ester.

- Substituents : Ethoxy and methyl groups at analogous positions (4-ethoxy, 2-methyl) but on a nitrogen-containing ring.

Property Implications :

- Electronic effects: The quinoline nitrogen withdraws electron density, making the ring less reactive toward electrophilic substitution compared to the electron-rich benzene core of the target compound.

- Biological activity: Quinoline derivatives are historically significant in antimalarial drug development, whereas benzoate esters are more common in fragrances and plasticizers .

Cyclopentane Derivatives with Ethoxy Groups

Structural Differences :

- Core structure: Non-aromatic cyclopentane vs. aromatic benzene.

- Functional groups : Ethoxy and dioxobutyl groups vs. ethoxy, methyl, and ester groups.

Property Implications :

- Reactivity: The cyclopentane derivative undergoes domino reactions (e.g., Staudinger/aza-Wittig), leveraging azido and carbonyl groups, while the target compound’s aromaticity favors electrophilic substitution or ester hydrolysis .

- Thermal stability : Aromatic systems like the target compound generally exhibit higher thermal stability than alicyclic counterparts.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.